molecular formula C21H25N5O3S B2966387 6-isobutyl-3-{[4-(4-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251675-28-1

6-isobutyl-3-{[4-(4-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2966387
CAS No.: 1251675-28-1
M. Wt: 427.52
InChI Key: UMXHDCLXFDQGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-isobutyl-3-{[4-(4-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Antimicrobial and Anticancer Properties : Research has shown that derivatives of pyrimidines, such as isothiazolopyrimidines, possess valuable biological activities. They have been synthesized and tested for antimicrobial and anticancer properties. Some compounds display strong activity against certain leukemia, sarcoma, and carcinoma cell lines, highlighting their potential as therapeutic agents (Machoń, Wieczorek, & Mordarski, 1987).

  • Synthetic Routes and Chemical Reactivity : The synthesis of isothiazolopyrimidines and their analogs involves key steps such as regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions. These procedures underscore the chemical reactivity of these compounds, enabling the generation of diverse derivatives with potential biological activities (Chu, 1990).

  • Fluorescent Ligands for Receptor Studies : Compounds with structures related to isothiazolopyrimidines have been developed as fluorescent ligands for studying receptor interactions. These compounds demonstrate the ability to visualize certain receptors in biological systems, which can be crucial for drug discovery and development processes (Lacivita, Leopoldo, & Masotti, 2009).

  • Supramolecular Chemistry : Derivatives of pyrimidine, including isothiazolopyrimidines, play a role in the formation of supramolecular assemblies. These compounds can engage in extensive hydrogen bonding interactions, forming complex structures that have implications for materials science and nanotechnology (Fonari, Simonov, & Chumakov, 2004).

Properties

IUPAC Name

3-[4-(4-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-13(2)12-26-19(27)17-16(22-21(26)29)18(30-23-17)20(28)25-10-8-24(9-11-25)15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXHDCLXFDQGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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